2-Butenoyl coenzyme A lithium salt

Description

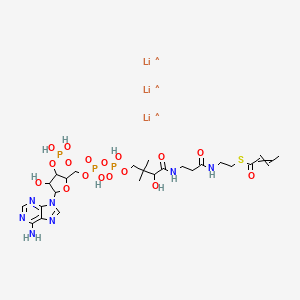

2-Butenoyl coenzyme A lithium salt (CAS 102680-35-3) is a thioesterified coenzyme A (CoA) derivative in which the 2-butenoyl group (C₄:1, trans configuration) is covalently linked to CoA via a high-energy thioester bond . This compound is stabilized as a lithium salt to enhance solubility and stability in aqueous biochemical assays . Its molecular formula is C₂₅H₃₆Li₄N₇O₁₇P₃S (exact mass: 835.62 g/mol) .

Properties

Molecular Formula |

C25H40Li3N7O17P3S |

|---|---|

Molecular Weight |

856.5 g/mol |

InChI |

InChI=1S/C25H40N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;; |

InChI Key |

ZFJGFCCFLWSTBZ-UHFFFAOYSA-N |

Canonical SMILES |

[Li].[Li].[Li].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Research Applications

2-Butenoyl coenzyme A lithium salt is primarily utilized in studies related to metabolic processes, particularly in the degradation of branched-chain amino acids like isoleucine and in fatty acid metabolism. Its applications in biochemical research include:

- Metabolic Studies : It serves as a substrate in metabolic pathway analyses, helping researchers understand the intricacies of fatty acid and amino acid metabolism.

- Enzyme Interaction Studies : The compound is used to investigate binding interactions with enzymes that utilize coenzyme A, providing insights into the molecular mechanisms of metabolic regulation.

- Analytical Chemistry : It acts as a reagent in organic synthesis and as a standard for analytical methods, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which allows for sensitive detection of CoA derivatives.

Therapeutic Implications

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neurological Disorders : Research indicates that this compound may have protective effects against oxidative stress in neuronal cells, suggesting its potential use in treating neurological disorders .

- Metabolic Disorders : Its role in enhancing fatty acid oxidation may provide avenues for developing treatments for obesity and related metabolic conditions. In experimental models, supplementation with this compound has shown improved metabolic health markers.

Industrial Applications

In industrial settings, this compound is valuable for:

- Biochemical Production : It is used to synthesize various biochemicals and pharmaceuticals, particularly those involved in fatty acid synthesis and degradation pathways .

- Quality Control : The compound's high purity (>99%) and stability at -20°C make it suitable for use in quality control processes within pharmaceutical manufacturing .

Case Study 1: Metabolic Profiling in Disease Models

In a study involving a mouse model of obesity, supplementation with this compound led to increased levels of long-chain acyl-CoA esters. This indicated enhanced fatty acid oxidation and improved metabolic health markers, demonstrating its potential role in managing obesity-related conditions.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound. In vitro studies revealed that it could protect neuronal cells from oxidative damage, suggesting its possible therapeutic implications for neurodegenerative diseases .

Chemical Reactions Analysis

Oxidation Reactions

2-Butenoyl coenzyme A lithium salt undergoes oxidation primarily in mitochondrial β-oxidation pathways. This reaction is catalyzed by acyl-CoA dehydrogenases, which facilitate the removal of hydrogen atoms to form a double bond.

| Reaction | Reagents/Conditions | Products | Role |

|---|---|---|---|

| Dehydrogenation | Acyl-CoA dehydrogenase, FAD | Trans-Δ²-enoyl-CoA | Initiates β-oxidation cycle |

| Peroxisomal oxidation | O₂, catalase | 2-Butenoyl-CoA derivatives | Detoxification pathways |

Mechanism :

-

The enzyme-bound FAD abstracts a proton from the α-carbon, forming a double bond between C-2 and C-3.

-

Electrons transfer to the electron transport chain via ETF (electron-transferring flavoprotein) .

Reduction Reactions

Reduction typically occurs in reverse β-oxidation pathways or under anaerobic conditions, producing saturated acyl-CoA derivatives.

Key Insight :

The lithium salt’s solubility enhances electron transfer efficiency in reduction reactions, particularly in industrial biocatalytic setups .

Hydrolysis

Hydrolysis of the thioester bond is critical for releasing free coenzyme A and the corresponding acid.

Kinetics :

-

Enzymatic hydrolysis exhibits pH-dependent activity, optimal at pH 7.5–8.5 .

-

Non-enzymatic hydrolysis is negligible under physiological conditions but accelerates in extreme pH .

Substitution and Transfer Reactions

The thioester bond’s high energy enables acyl group transfer to acceptors like carnitine or glycine.

Industrial Relevance :

-

Used in enzymatic synthesis of chiral compounds via acyl transfer .

-

Lithium ions stabilize the CoA thioester during transfer reactions .

Condensation Reactions

In biosynthetic pathways, 2-Butenoyl-CoA condenses with malonyl-CoA to form polyketides.

| Reaction | Reagents/Conditions | Products | Role |

|---|---|---|---|

| Claisen condensation | Malonyl-CoA, polyketide synthase | 3-Ketohexanoyl-CoA | Polyketide biosynthesis |

Mechanistic Notes :

Comparison with Similar Compounds

Comparison with Similar Coenzyme A Derivatives

Structural and Functional Differences

| Compound | CAS Number | Acyl Group | Redox State | Key Applications |

|---|---|---|---|---|

| 2-Butenoyl CoA Li⁺ | 102680-35-3 | C₄:1 (trans) | Reduced | Fatty acid elongation, FabZ studies |

| β-Methylcrotonyl CoA Li⁺ | 108347-83-7 | C₅:1 (branched) | Reduced | Leucine catabolism, enzyme kinetics |

| Oxidized CoA Li⁺ | 31664-36-5 | None | Oxidized | Redox reactions, cofactor studies |

| Phenylacetyl CoA Li⁺ | Not specified | C₈ (aromatic) | Reduced | Aromatic amino acid metabolism |

Notes:

- The acyl chain length and structure determine substrate specificity. For example, 2-butenoyl CoA’s C₄:1 group is optimal for bacterial FabZ dehydratases, while β-methylcrotonyl CoA (C₅:1) is utilized in mitochondrial β-oxidation .

- Lithium vs. Other Cations : Lithium salts exhibit superior solubility in polar solvents compared to sodium or potassium salts, making them preferred for in vitro assays .

Research Findings

Enzymatic Specificity

- 2-Butenoyl CoA Li⁺: Demonstrated a kₐₜₖₘ ratio of 1.2 × 10⁴ M⁻¹s⁻¹ for H. pylori FabZ dehydratase, indicating high catalytic efficiency .

- β-Methylcrotonyl CoA Li⁺: Shows 10-fold lower affinity for FabZ compared to 2-butenoyl CoA, highlighting acyl chain specificity .

Analytical Characterization

- Mass Spectrometry: 2-Butenoyl CoA Li⁺ exhibits a primary ion at m/z 835.62 ([M-H]⁻) in LC-ESI-QQ-MS², distinct from β-methylcrotonyl CoA (m/z 849.63) .

Preparation Methods

Key Steps:

- Starting Materials: Coenzyme A lithium salt and 2-butenoyl chloride or related acyl chloride derivatives.

- Reaction Conditions: Mild aqueous or mixed solvent systems with pH maintained typically between 7 and 8 using lithium hydroxide to stabilize the lithium salt form.

- Purification: Extraction with organic solvents, lyophilization, and chromatographic separation (e.g., Sephadex-G15 column chromatography) to isolate pure product.

- Yield: Yields vary depending on scale and exact procedure but can be moderate (e.g., 13% in some reported syntheses).

Detailed Preparation Methodology

Acylation Reaction

A representative method adapted from thioester synthesis protocols involves:

| Step | Description |

|---|---|

| 1 | Dissolve coenzyme A lithium salt in deionized water, maintaining pH 7-8 with LiOH. |

| 2 | Prepare 2-butenoyl chloride or bromide derivative in an appropriate organic solvent (e.g., ethanol, benzene). |

| 3 | Add the acyl chloride solution dropwise to the coenzyme A lithium salt solution under stirring at room temperature. |

| 4 | Stir the mixture for 12-16 hours at controlled temperature (typically 25°C). |

| 5 | Extract the reaction mixture with ethyl acetate to remove impurities. |

| 6 | Concentrate the aqueous phase by lyophilization. |

| 7 | Purify the crude product by size exclusion chromatography (Sephadex-G15) using deionized water as eluant. |

| 8 | Collect and combine fractions containing pure this compound as confirmed by reversed-phase HPLC. |

This procedure ensures the formation of the thioester bond between the 2-butenoyl group and coenzyme A, yielding the lithium salt form suitable for biochemical applications.

Alternative Synthetic Routes

- Use of 2-Butenoyl Chlorides: Preparation of 4-amino-2-butenoyl chloride intermediates followed by reaction with coenzyme A lithium salt under controlled pH and temperature has been reported in patent literature, emphasizing precise control of reaction parameters and purification steps to achieve high purity and yield.

- Automated/Scale-up Methods: Industrial synthesis may employ automated systems to tightly control reaction conditions such as temperature, pH, and reagent addition rates for reproducibility and efficiency.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| pH | 7.0 – 8.0 | Maintained by LiOH to stabilize lithium salt and prevent hydrolysis |

| Temperature | 20 – 30 °C | Room temperature to avoid degradation of coenzyme A |

| Reaction Time | 12 – 16 hours | Ensures complete acylation |

| Solvent System | Water with organic co-solvent (ethanol, benzene) | Facilitates solubility of reactants |

| Purification | Sephadex-G15 chromatography, HPLC verification | Ensures product purity |

Characterization and Yield Data

Summary Table of Preparation Methods

| Method | Starting Material | Key Conditions | Purification | Yield | Notes |

|---|---|---|---|---|---|

| Acylation with 2-butenoyl chloride | Coenzyme A lithium salt + 2-butenoyl chloride | pH 7-8, 25°C, 12-16 h | Sephadex-G15 chromatography | ~13% | Lab scale, aqueous-organic solvent |

| Chloride intermediate synthesis and acylation | 4-amino-2-butenoyl chloride + CoA Li salt | Controlled pH, 0-30°C, HPLC monitoring | Crystallization, chromatography | 50-85% | Patent method, scalable |

| Automated industrial synthesis | Same as above | Automated pH and temperature control | Chromatography and lyophilization | High | Industrial scale |

Research Findings and Notes

- The lithium salt form improves solubility and stability in aqueous media, facilitating its use in enzymatic assays and metabolic studies.

- Maintaining pH between 7 and 8 is critical to prevent hydrolysis of the thioester bond and to stabilize the lithium salt.

- Purification by size exclusion chromatography and HPLC ensures removal of unreacted starting materials and side products, critical for biochemical reagent quality.

- The synthetic route involving acyl chloride intermediates allows for high purity and yield, suitable for pharmaceutical and research-grade material.

- The compound’s preparation methods are closely related to those of other acyl-CoA derivatives, with specific adjustments for the lithium salt and 2-butenoyl group.

Q & A

Q. How can computational modeling predict interactions between this compound and target enzymes?

- Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzyme active sites. Validate predictions with mutagenesis (e.g., His→Ala substitutions in FabZ) and measure changes in Kₘ or Kᵢ .

Methodological Considerations

Q. What techniques validate the purity of this compound post-synthesis?

Q. How to address air sensitivity during handling of this compound?

- Store lyophilized powder under argon or nitrogen. Prepare solutions in degassed buffers and use anaerobic chambers for enzymatic assays requiring O₂-free conditions .

Data Interpretation and Troubleshooting

Q. Why might this compound exhibit unexpected reactivity in non-aqueous solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.